[11C]4-N-methylamino-4-hydroxystilbene, also known as [11C]SB-13, is a radiolabeled compound that has gained attention for its potential use in positron emission tomography (PET) imaging, particularly in the study of Alzheimer's disease. This compound is characterized by its selective high-affinity binding to amyloid plaques, which are hallmarks of neurodegenerative diseases. The presence of these plaques is closely associated with cognitive decline, making [11C]SB-13 a valuable tool for diagnosing and studying Alzheimer's disease in vivo.
[11C]4-N-methylamino-4-hydroxystilbene belongs to the class of stilbene derivatives, which are organic compounds known for their diverse pharmacological properties. Stilbenes are recognized for their roles in various biological activities, including anti-inflammatory and antioxidant effects. The specific classification of [11C]SB-13 as a radiopharmaceutical highlights its application in medical imaging and research.
The synthesis of [11C]4-N-methylamino-4-hydroxystilbene typically involves the use of carbon-11 labeling techniques. One common method is the Wadsworth-Emmons reaction, which facilitates the formation of stilbene derivatives from phosphonate precursors. For instance, diethyl (4-nitrobenzyl)phosphonate can be reacted with 4-nitrobenzaldehyde under basic conditions to yield the desired stilbene structure.
The incorporation of carbon-11 typically occurs through a methylation step using [11C]methyl iodide or [11C]methyl triflate, which allows for the introduction of the radioactive carbon atom into the molecular structure.
The molecular structure of [11C]4-N-methylamino-4-hydroxystilbene can be described by its core stilbene framework, which consists of two aromatic rings connected by a double bond. The specific functional groups include:
The molecular formula is , with a molecular weight of approximately 244.30 g/mol.
[11C]4-N-methylamino-4-hydroxystilbene undergoes various chemical reactions typical for stilbene derivatives, including:
These reactions are critical for modifying the compound to enhance its binding affinity or alter its pharmacokinetic properties.
The mechanism of action for [11C]4-N-methylamino-4-hydroxystilbene primarily involves its interaction with amyloid plaques in the brain. Upon administration, the compound selectively binds to beta-amyloid aggregates due to its structural complementarity and specific functional groups that facilitate strong interactions.
Relevant data from studies indicate that the compound maintains its integrity during typical storage conditions used in radiopharmaceutical applications.
[11C]4-N-methylamino-4-hydroxystilbene has significant applications in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2